molecular formula C13H12F7NO B14164550 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide CAS No. 77970-73-1

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide

Katalognummer: B14164550
CAS-Nummer: 77970-73-1
Molekulargewicht: 331.23 g/mol
InChI-Schlüssel: WSLOVKUTYAQMOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide typically involves the reaction of heptafluorobutyric acid with 3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various organic synthesis reactions due to its stability and reactivity.

    Biology: The compound can be employed in biochemical assays and studies involving fluorinated compounds.

    Medicine: Its unique properties make it a candidate for drug development and pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity and stability. This interaction can modulate enzymatic reactions, protein functions, and cellular processes, making the compound valuable in both research and therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-N-(3-phenylpropyl)butanamide stands out due to its specific amide linkage and the presence of a phenylpropyl group. These structural features confer unique chemical and physical properties, such as enhanced stability, reactivity, and potential biological activity.

Eigenschaften

CAS-Nummer

77970-73-1

Molekularformel

C13H12F7NO

Molekulargewicht

331.23 g/mol

IUPAC-Name

2,2,3,3,4,4,4-heptafluoro-N-(3-phenylpropyl)butanamide

InChI

InChI=1S/C13H12F7NO/c14-11(15,12(16,17)13(18,19)20)10(22)21-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,21,22)

InChI-Schlüssel

WSLOVKUTYAQMOA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CCCNC(=O)C(C(C(F)(F)F)(F)F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.